molecular formula C24H32N2O5 B277827 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Katalognummer B277827
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: IMRXEYSXSYLVLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide, also known as MEM-TB, is a compound with potential therapeutic applications in the field of tuberculosis treatment. This compound belongs to the class of benzamides and is a derivative of the well-known drug thioridazine.

Wirkmechanismus

The exact mechanism of action of 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is not yet fully understood. However, it has been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting the bacterial cell membrane. This disruption leads to the leakage of essential cellular components and eventual cell death.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been shown to have low toxicity and good bioavailability. In vitro studies have demonstrated that 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has potent activity against drug-resistant strains of Mycobacterium tuberculosis. Additionally, 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been shown to have synergistic effects when used in combination with other antibiotics.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is its potential to be used in combination with existing antibiotics to treat drug-resistant tuberculosis. However, one of the limitations of 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is its relatively low potency compared to other drugs currently in development for tuberculosis treatment.

Zukünftige Richtungen

There are several future directions for research on 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. One area of research could focus on improving the potency of the compound through structural modifications. Another area of research could focus on the development of new drug delivery systems to improve the bioavailability of 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. Additionally, clinical trials are needed to determine the safety and efficacy of 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide in humans.
Conclusion:
In conclusion, 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has the potential to be a valuable addition to the current arsenal of drugs used to treat tuberculosis. Its low toxicity and good bioavailability make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Synthesemethoden

The synthesis of 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide involves a multi-step process that starts with the reaction of 4-(morpholin-4-ylmethyl)aniline with 3,4,5-triethoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with ammonia to yield 3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. The purity of the final product is confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been studied extensively for its potential use in the treatment of tuberculosis. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis that primarily affects the lungs. The current treatment for tuberculosis involves a combination of antibiotics that need to be taken for at least six months. However, the emergence of drug-resistant strains of tuberculosis has made the development of new drugs a priority.

Eigenschaften

Produktname

3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Molekularformel

C24H32N2O5

Molekulargewicht

428.5 g/mol

IUPAC-Name

3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C24H32N2O5/c1-4-29-21-15-19(16-22(30-5-2)23(21)31-6-3)24(27)25-20-9-7-18(8-10-20)17-26-11-13-28-14-12-26/h7-10,15-16H,4-6,11-14,17H2,1-3H3,(H,25,27)

InChI-Schlüssel

IMRXEYSXSYLVLD-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)CN3CCOCC3

Kanonische SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)CN3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.